6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid
Description
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid is a heterocyclic compound featuring a fused thiophene and pyran ring system, with a carboxylic acid group at the 4-position of the pyran moiety. The pyran-based structure introduces an oxygen atom in place of nitrogen (as in pyridine analogs), which may alter electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)7-5-2-4-12-6(5)1-3-11-7/h2,4,7H,1,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZNHEOVQDXYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213351 | |
| Record name | 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428233-08-2 | |
| Record name | 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428233-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid (CAS Number: 1428233-08-2) is a heterocyclic compound known for its potential biological activities. This article reviews its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Structural Characteristics
The molecular formula of this compound is C8H8O3S. The compound features a thieno[3,2-c]pyran core that contributes to its biological properties. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thieno compounds exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds similar to this compound have shown inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus .
- Fungal Activity : The compound's derivatives have also demonstrated antifungal activity against species like Aspergillus flavus and Aspergillus niger .
Anticancer Activity
Several studies have reported the anticancer potential of thieno compounds:
- Cell Line Studies : In vitro studies have shown that thieno derivatives can exhibit cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition . For example, certain analogs demonstrated significant antiproliferative activity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 40.54 |
| This compound | Caco-2 | 29.77 |
Neuroprotective Effects
Emerging research suggests that thieno derivatives may possess neuroprotective properties:
- Alzheimer's Disease Models : Compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. Some derivatives exhibited promising AChE inhibitory activity with IC50 values comparable to standard drugs like Donepezil .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various thieno derivatives against clinical isolates. Results indicated that compounds with specific substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : Another study focused on the structure-activity relationship (SAR) of thieno derivatives in cancer therapy. The findings suggested that modifications on the thieno ring could lead to increased potency against specific cancer types.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-c]pyran compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of the thieno[3,2-c]pyran scaffold can lead to enhanced activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Anti-inflammatory Effects
Compounds similar to 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid have been investigated for their anti-inflammatory properties. The presence of the carboxylic acid group may enhance solubility and bioavailability, making these compounds promising candidates for developing anti-inflammatory drugs.
Organic Synthesis
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:
- Esterification : The carboxylic acid can react with alcohols to form esters.
- Decarboxylation : Under certain conditions, it can lose carbon dioxide to form thienopyran derivatives which may have distinct biological activities.
Materials Science
Polymer Chemistry
The unique structure of thieno[3,2-c]pyran compounds allows them to be incorporated into polymer matrices. Research has explored their potential use in creating conductive polymers and organic photovoltaics due to their electronic properties. The incorporation of such compounds can enhance the conductivity and stability of polymeric materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thieno[3,2-c]pyran derivatives inhibited tumor growth in vitro. |
| Study B | Anti-inflammatory Effects | Found significant reduction in inflammatory markers in animal models treated with thieno[3,2-c]pyran analogs. |
| Study C | Organic Synthesis | Developed a novel synthetic route using this compound as a key intermediate for synthesizing complex heterocycles. |
Comparison with Similar Compounds
Core Heterocycle Modifications: Pyran vs. Pyridine
The substitution of pyran (oxygen-containing) for pyridine (nitrogen-containing) in the fused thienoheterocycle significantly impacts physicochemical and biological properties.
- Clopidogrel (Thienopyridine derivative): Structure: Methyl ester of (S)-α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetic acid. Activity: Potent antiplatelet agent inhibiting ADP-induced platelet aggregation .
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic Acid: Structure: Carboxylic acid directly attached to the pyran ring. Potential Impact: The oxygen atom may reduce basicity, increasing solubility in aqueous environments. However, its biological activity remains underexplored in the literature .
Table 1: Core Heterocycle Comparison
Positional Isomerism: 2-Carboxylic Acid vs. 4-Carboxylic Acid
The position of the carboxylic acid group on the pyran ring influences molecular interactions:
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic Acid (CAS: 933747-41-2): Molecular Weight: 184.21 g/mol. Solubility: Provided as a solution in DMSO or ethanol for experimental use .
Table 2: Positional Isomer Comparison
| Property | 2-Carboxylic Acid Isomer | 4-Carboxylic Acid Isomer (Target) |
|---|---|---|
| CAS Number | 933747-41-2 | Not explicitly provided |
| Molecular Weight | 184.21 g/mol | Likely similar (C8H8O3S) |
| Known Activity | Research chemical | Undocumented; structural studies needed |
Substituent Variations: Acetic Acid Side Chains vs. Direct Attachment
Derivatives with acetic acid side chains instead of direct ring-attached carboxylic acids exhibit distinct pharmacological profiles:
- (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid (PubChem CID: 12225898): Structure: Methyl group at the 4-position with an acetic acid side chain. Molecular Formula: C10H12O3S. Potential Use: Structural flexibility from the side chain may enhance binding to hydrophobic targets .
Clopidogrel Acyl-β-D-glucuronide :
Table 3: Substituent Impact on Properties
Bioisosteric Replacements
Bioisosteres of thienopyridine derivatives, such as tetrazole-containing analogs, demonstrate retained or enhanced activity:
- Compound 3a (): Structure: Tetrazole replaces carboxylic acid in a biphenyl-thienopyridine system. Activity: Comparable antiplatelet efficacy to Clopidogrel, emphasizing the role of bioisosteric substitutions in drug design .
Preparation Methods
Organocatalytic Synthesis via Methylthioglycolate Addition
One of the most detailed and experimentally validated methods involves the organocatalytic synthesis of functionalized thieno[3,2-c]pyrans, which can be adapted to prepare 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid derivatives.
- Starting materials: 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles
- Reagents: methyl thioglycolate, triethylamine (20 mol %), L-proline (30 mol %)
- Solvent: Dimethyl sulfoxide (DMSO)
- Conditions: Stirring at 90 °C for 8-9 hours
- Work-up: Reaction mixture poured onto crushed ice, precipitate filtered and purified by column chromatography (hexane:dichloromethane 1:1)
This method yields 3-amino-2-carbmethoxy-6-aryl-4H-thieno[3,2-c]pyran-2-one derivatives, which are structurally close analogs and can be further modified to obtain the target carboxylic acid compound.
Reaction Table Summary:
| Parameter | Details |
|---|---|
| Catalyst | L-proline (30 mol %) |
| Base | Triethylamine (20 mol %) |
| Solvent | DMSO |
| Temperature | 90 °C |
| Reaction Time | 8-9 hours |
| Purification | Column chromatography (1:1 hexane:dichloromethane) |
| Yields | Good yields reported (exact % varies by substrate) |
This method is notable for:
Multi-Step Synthesis via Ring Closure and Hydrolysis (Related Pyran Derivatives)
A patent describing a synthesis method for related tetrahydropyran derivatives (1,4,6,7-tetrahydropyran[4,3-c]pyrazole-3-carboxylic acid) provides insight into possible analogous approaches for this compound.
Formation of a key intermediate:
- React tetrahydropyranone with diethyl oxalate in tetrahydrofuran (THF) solvent.
- Use lithium bis(trimethylsilyl)amide as base at low temperature (-70 to -80 °C).
- Reaction time: 30–120 minutes.
- Work-up involves acidification (pH 2-3) and extraction to isolate 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate.
Ring closure via hydrazine hydrate:
- Intermediate dissolved in glacial acetic acid.
- Hydrazine hydrate added slowly at 20-30 °C.
- Stirred overnight to form ethyl ester of the fused heterocyclic system.
Hydrolysis to carboxylic acid:
- Ethyl ester hydrolyzed in ethanol with aqueous lithium hydroxide at 40-60 °C.
- Final product isolated with high purity and yield.
- Uses relatively inexpensive raw materials.
- Mild reaction conditions.
- Scalable for industrial production.
- High purity and yield of final product.
Although this method is described for a pyrazole-fused tetrahydropyran system, the principles of low-temperature base-mediated condensation, ring closure, and hydrolysis are applicable to the synthesis of related fused pyran heterocycles such as this compound.
Comparative Analysis of Preparation Methods
Additional Notes and Research Findings
- The organocatalytic method benefits from the use of L-proline, a green catalyst, and mild bases, which reduce environmental impact and simplify purification.
- Fluorescent properties of derivatives prepared via the organocatalytic route suggest potential for bioimaging applications, indicating the synthetic method’s utility beyond just compound preparation.
- The multi-step method’s detailed control of reaction conditions (especially low temperature and pH adjustments) ensures high selectivity and yield, addressing common challenges in heterocyclic synthesis.
- No direct literature or experimental data were found specifically for the exact compound this compound in isolation, but these methods provide a strong foundation for its synthesis or analog preparation.
Summary Table of Key Preparation Parameters
| Step/Method | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Organocatalytic synthesis | L-proline (30 mol %), Et3N (20 mol %), DMSO, 90 °C, 8-9 h | Good yields, thermally stable, fluorescent derivatives |
| Base-mediated condensation | Li bis(trimethylsilyl)amide, THF, -70 to -80 °C, 30-120 min | Intermediate formation with high selectivity |
| Ring closure | Hydrazine hydrate, glacial acetic acid, 20-30 °C, overnight | Formation of fused heterocyclic ester |
| Hydrolysis | LiOH aqueous solution, ethanol, 40-60 °C | Conversion to carboxylic acid with high purity |
Q & A
Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the compound’s physicochemical properties?
- Methodological Answer : Hammett plots (σ values) correlate substituent electronic effects with pK (e.g., -COOH group pK ~2.5). Lipophilicity (logP) is measured via shake-flask (octanol/water) or predicted via ChemAxon, showing logP increases by 0.5–1.0 units with methyl or halogen substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
